molecular formula C8H8FI B3016930 1,2-Dimethyl-3-fluoro-4-iodobenzene CAS No. 1806323-40-9

1,2-Dimethyl-3-fluoro-4-iodobenzene

Cat. No.: B3016930
CAS No.: 1806323-40-9
M. Wt: 250.055
InChI Key: FMTLTHQXDYUJAG-UHFFFAOYSA-N
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Description

1,2-Dimethyl-3-fluoro-4-iodobenzene is an organic compound with the molecular formula C8H8FI. It is a derivative of benzene, where the benzene ring is substituted with two methyl groups, one fluorine atom, and one iodine atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethyl-3-fluoro-4-iodobenzene can be synthesized through several methods. One common approach involves the halogenation of 1,2-dimethylbenzene (o-xylene) followed by fluorination and iodination. The process typically involves the following steps:

    Halogenation: 1,2-Dimethylbenzene is treated with a halogenating agent such as bromine or chlorine in the presence of a catalyst like iron(III) chloride to introduce halogen atoms at specific positions on the benzene ring.

    Fluorination: The halogenated intermediate is then subjected to fluorination using a fluorinating agent such as hydrogen fluoride or a fluorine gas source.

    Iodination: Finally, the fluorinated intermediate is iodinated using iodine or an iodine-containing reagent under appropriate conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include controlling temperature, pressure, and reaction time, as well as using advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-3-fluoro-4-iodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura and Heck reactions, where the iodine atom is replaced by a carbon-carbon bond.

    Oxidation and Reduction: The methyl groups and the benzene ring can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the iodine atom with other nucleophiles.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the methyl groups.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the benzene ring or other functional groups.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.

    Coupling Products: Biaryl compounds or other carbon-carbon bonded products are typically formed in coupling reactions.

    Oxidation Products: Oxidation of the methyl groups can yield carboxylic acids or aldehydes.

    Reduction Products: Reduction can lead to the formation of partially or fully hydrogenated benzene derivatives.

Scientific Research Applications

1,2-Dimethyl-3-fluoro-4-iodobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates and diagnostic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-dimethyl-3-fluoro-4-iodobenzene depends on the specific reactions it undergoes. In coupling reactions, the iodine atom is typically replaced by a carbon-carbon bond through a palladium-catalyzed process. The palladium catalyst facilitates the oxidative addition of the iodine atom, followed by transmetalation and reductive elimination steps to form the final product.

Comparison with Similar Compounds

Similar Compounds

    Iodobenzene: A simpler compound with only an iodine atom substituted on the benzene ring.

    Fluorobenzene: A compound with only a fluorine atom substituted on the benzene ring.

    1,2-Dimethylbenzene: A compound with two methyl groups substituted on the benzene ring.

Uniqueness

1,2-Dimethyl-3-fluoro-4-iodobenzene is unique due to the presence of both fluorine and iodine atoms on the benzene ring, along with two methyl groups. This combination of substituents imparts distinct reactivity and properties to the compound, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

2-fluoro-1-iodo-3,4-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FI/c1-5-3-4-7(10)8(9)6(5)2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMTLTHQXDYUJAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)I)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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